3,3-Difluoro-2,2-dimethylpropan-1-ol

Description

Chemical Identity and Nomenclature

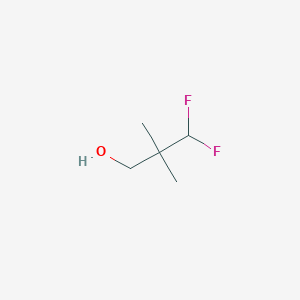

This compound represents a specialized fluorinated alcohol with the molecular formula C₅H₁₀F₂O and a molecular weight of 124.13 grams per mole. The compound is officially registered under Chemical Abstracts Service number 2098097-57-3 and carries the European Community number 862-340-3. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes its structural features including the geminal difluoro substitution at the terminal carbon and the quaternary carbon center bearing two methyl groups.

The compound exists under several synonymous designations in chemical literature and commercial databases. Alternative nomenclature includes 1-Propanol, 3,3-difluoro-2,2-dimethyl- and 3,3-Difluoro-2,2-dimethyl-1-propanol. The compound's molecular descriptor number is recorded as MFCD29046500, facilitating its identification across various chemical databases. The canonical Simplified Molecular Input Line Entry System representation is CC(C)(CO)C(F)F, while the International Chemical Identifier key is XZAFPDPMGJXCKK-UHFFFAOYSA-N.

The structural characterization reveals a five-carbon chain with a primary alcohol functionality at one terminus and geminal difluoro substitution at the opposite end. The central carbon atom exhibits quaternary substitution with two methyl groups, creating a branched molecular architecture that influences both the compound's physical properties and chemical reactivity patterns. Commercial suppliers typically offer this compound with purity levels exceeding 95-97%, indicating well-established synthetic methodologies for its preparation.

Table 1: Molecular Descriptors and Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀F₂O |

| Molecular Weight | 124.13 g/mol |

| Chemical Abstracts Service Number | 2098097-57-3 |

| European Community Number | 862-340-3 |

| Molecular Descriptor Number | MFCD29046500 |

| International Chemical Identifier Key | XZAFPDPMGJXCKK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CO)C(F)F |

| Heavy Atom Count | 8 |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

Historical Context and Discovery

The documentation and characterization of this compound emerged within the broader context of fluoroorganic chemistry development during the early 21st century. The compound was first recorded in chemical databases on June 20, 2016, with subsequent modifications to its database entry occurring as recently as May 24, 2025, indicating ongoing research interest and potential new applications. This timeline corresponds with the accelerated development of fluorinated building blocks for pharmaceutical and materials applications that characterized the 2010s decade.

The historical development of fluorinated alcohols can be traced to the recognition that fluorine substitution dramatically alters the physicochemical properties of organic molecules. Research into fluoroalcohol-water mixtures began more than four decades ago when scientists observed that trifluoroethanol and water could stabilize specific conformations of peptides and proteins. This foundational work established the importance of fluorinated alcohols as unique solvents and chemical intermediates, ultimately leading to the development of more specialized fluorinated alcohol derivatives like this compound.

The compound's emergence as a commercially available building block reflects the broader trend toward incorporating fluorinated motifs into drug discovery programs. Approximately 30% of all newly approved drugs incorporate one or more fluorine atoms, while more than 50% of approved blockbuster pharmaceuticals contain fluorinated substituents. This pharmaceutical industry demand drove the development of specialized fluorinated building blocks, including difluorinated alcohols that could serve as versatile synthetic intermediates.

The scientific literature reveals that geminal difluoro substitution patterns, as exhibited by this compound, gained prominence through research into deoxyfluorination methodologies. The development of reagents capable of introducing geminal difluoro groups into organic molecules represented a significant advancement in synthetic methodology, as these structural motifs are challenging to install using traditional fluorination approaches. The availability of this compound as a building block enabled synthetic chemists to incorporate preformed difluoro units into target molecules through alcohol-based coupling reactions.

Significance in Fluorinated Alcohol Research

This compound occupies a unique position within fluorinated alcohol research due to its combination of structural features that influence both molecular recognition and chemical reactivity. The presence of geminal difluoro substitution adjacent to a quaternary carbon center creates a distinctive electronic environment that affects the compound's behavior in chemical and biological systems. Research has demonstrated that fluorinated alcohols exhibit enhanced bilayer-perturbing properties compared to their non-fluorinated counterparts, with the specific substitution pattern influencing both potency and mechanism of action.

Comparative studies using gramicidin-based fluorescence assays have revealed that fluoroalcohols alter lipid bilayer properties through mechanisms distinct from conventional alcohols. When referenced to aqueous concentrations, fluoroalcohols demonstrate greater bilayer-perturbing potency than non-fluorinated alcohols, with larger fluoroalcohols showing enhanced effects. The difluoro substitution pattern in this compound positions it within this class of biologically active fluorinated alcohols, suggesting potential applications in membrane protein research and lipid bilayer manipulation studies.

The compound's significance extends to its role as a precursor for advanced fluorinated building blocks. Research into deoxyfluorination reactions has established that fluorinated alcohols can serve as starting materials for the synthesis of complex fluoroorganic molecules through specialized reagent systems. The development of 3,3-difluoro-1,2-diarylcyclopropenes as deoxyfluorination reagents demonstrated the potential for alcohol substrates to undergo selective fluorination reactions while preserving stereochemical integrity. These methodological advances highlight the importance of fluorinated alcohols like this compound as both synthetic targets and starting materials for further chemical elaboration.

The compound's structural features make it particularly valuable for studying fluorine effects on molecular properties. The geminal difluoro group exhibits unique electronic characteristics that can influence neighboring functional groups through both inductive and field effects. Research into molecular dynamics simulations has revealed that fluorinated alcohols interact with lipid bilayers through distinct mechanisms involving both the fluorinated portion and the hydroxyl functionality. These interactions provide insights into how fluorine substitution affects molecular behavior in biological environments.

Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Alcohols

| Property | This compound | 2,2-Dimethylpropan-1-ol |

|---|---|---|

| Molecular Weight | 124.13 g/mol | 88.15 g/mol |

| Fluorine Content | 30.6% by mass | 0% |

| LogP (Calculated) | 0.98 | 1.31 |

| Polar Surface Area | 20 Ų | 20 Ų |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 |

| Heavy Atom Count | 8 | 6 |

Contemporary research has established that fluorinated building blocks serve critical roles in medicinal chemistry through their ability to modulate molecular properties with minimal steric perturbation. The incorporation of fluorinated alcohols into drug design programs allows for fine-tuning of pharmacokinetic properties, metabolic stability, and target selectivity. The difluoro substitution pattern present in this compound represents a particularly valuable structural motif for these applications, as it combines the electronic benefits of fluorine substitution with maintained synthetic accessibility through alcohol-based chemistry.

Properties

IUPAC Name |

3,3-difluoro-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O/c1-5(2,3-8)4(6)7/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAFPDPMGJXCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2098097-57-3 | |

| Record name | 3,3-difluoro-2,2-dimethylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies

Comparative Data Table of Preparation Methods

| Method Type | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Electrophilic fluorination | 2,2-Dimethylpropan-1-ol derivatives | DAST, low temperature | Moderate (50-70%) | High (>95%) | Requires careful temperature control |

| Reduction of difluorinated carbonyl | 3,3-Difluoro-2,2-dimethylpropanal | NaBH4 or LiAlH4, anhydrous solvents | High (70-85%) | High (>95%) | Multi-step synthesis |

| Hydroxylation of difluoroalkenes | Difluoroalkene derivatives | OsO4 or similar oxidants | Moderate (60-75%) | High (>95%) | Regioselective but complex |

| Industrial one-step synthesis (analogous) | Acetate and chlorodifluoroalkanes | High boiling solvent, acetic acid pH control | >90% (for 2,2-difluoroethanols) | >98.5% | Scalable, cost-effective |

Research Findings and Notes

- The synthesis of fluorinated alcohols such as 3,3-difluoro-2,2-dimethylpropan-1-ol is often hindered by the difficulty in controlling regioselectivity and avoiding over-fluorination or decomposition.

- The use of specialized fluorinating agents like DAST has been widely reported for geminal difluorination but requires careful handling due to their reactivity and toxicity.

- Reduction of difluorinated carbonyl compounds is a reliable route but involves multi-step synthesis and purification.

- Industrial methods focus on maximizing yield and purity while minimizing cost and environmental impact, often utilizing continuous flow reactors and high boiling solvents for better process control.

- The adaptation of methods from related difluoroethanol compounds is a practical approach given the limited direct literature on this compound.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form difluoroalkanes.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed:

Oxidation: Formation of difluoroacetone derivatives.

Reduction: Formation of difluoroalkanes.

Substitution: Formation of various substituted difluoro compounds.

Scientific Research Applications

Organic Synthesis

3,3-Difluoro-2,2-dimethylpropan-1-ol serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various reactions, making it an essential intermediate for synthesizing more complex organic molecules. The fluorine substituents can influence reaction pathways and selectivity, making this compound particularly useful in developing new synthetic methodologies .

Biological Applications

Research into the biological activity of this compound indicates potential applications in drug development. Its ability to interact favorably with various molecular targets suggests that it could serve as a lead compound in pharmacological studies. Specifically, ongoing investigations are exploring its use as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy and its role in biochemical assays .

Case Study: Interaction Studies

Studies have shown that the presence of fluorine enhances binding affinities to certain enzymes or receptors. This characteristic makes it a candidate for further exploration in drug development and material science applications .

Material Science

In material science, the unique properties of this compound can be exploited for creating advanced materials with specific functionalities. The stability imparted by the fluorine atoms may enhance the durability and performance of materials used in various applications .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylpropan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in chemical reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 2,2-dimethylpropan-1-ol backbone but differ in substituents:

| Compound Name | Substituents | CAS Number | Key Functional Groups |

|---|---|---|---|

| 3,3-Difluoro-2,2-dimethylpropan-1-ol | -F, -F at C3 | 2098097-57-3 | Fluorine, tertiary alcohol |

| 3-(Diethylamino)-2,2-dimethylpropan-1-ol | -N(CH₂CH₃)₂ at C3 | 39067-45-3 | Tertiary amine, alcohol |

| 3-Amino-1-cyclopropyl-2,2-dimethylpropan-1-ol | -NH₂, cyclopropyl at C1 | 1542802-30-1 | Primary amine, cyclopropane |

| 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | 3-Tolyl (methylphenyl) at C3 | - | Aromatic, tertiary alcohol |

| 3-Methoxy-2,2-dimethylpropan-1-ol | -OCH₃ at C3 | - | Methoxy ether, alcohol |

Physicochemical Properties

- This compound: Limited data, but fluorine atoms likely lower polarity and increase lipophilicity compared to non-fluorinated analogs.

- 3-(Diethylamino)-2,2-dimethylpropan-1-ol: Boiling point = 227°C, density = 0.875 g/cm³, flash point = 74°C, soluble in dichloromethane and methanol .

- 3-Methoxy-2,2-dimethylpropan-1-ol: Not explicitly reported, but methoxy groups typically reduce volatility compared to hydroxyl analogs.

Biological Activity

3,3-Difluoro-2,2-dimethylpropan-1-ol (DFDMP) is a fluorinated alcohol that has garnered interest in biological research due to its unique structural properties and potential applications in medicinal chemistry. This article delves into the biological activity of DFDMP, including its interactions with biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFO

- SMILES Notation : CC(C)(CO)C(F)F

- InChIKey : XZAFPDPMGJXCKK-UHFFFAOYSA-N

The presence of two fluorine atoms significantly influences the compound's physical and chemical properties, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

DFDMP interacts with various molecular targets, including enzymes and receptors, primarily due to the electron-withdrawing nature of the fluorine atoms. This interaction can enhance binding affinity and selectivity toward specific biological targets. The hydroxyl group facilitates hydrogen bonding, which is crucial for enzyme-substrate interactions.

Key Mechanisms:

- Enzyme Inhibition : DFDMP may inhibit certain enzymes by altering their active sites or competing with natural substrates.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways within cells.

Enzyme Interactions

Research indicates that fluorinated alcohols like DFDMP can significantly impact enzyme activity. For instance, studies have shown that similar compounds can inhibit the secretion of virulence factors in pathogenic bacteria by interfering with their secretion systems .

| Enzyme | Effect of DFDMP | Reference |

|---|---|---|

| Type III Secretion System (T3SS) | Inhibits secretion at high concentrations | |

| Cytochrome P450 | Potential substrate for metabolic studies |

Case Studies

- Inhibition of Bacterial Secretion Systems : A study demonstrated that DFDMP could inhibit the secretion of CPG2 in pathogenic E. coli at concentrations around 50 μM, suggesting its potential as a therapeutic agent against bacterial infections .

- Fluorinated Alcohols in Drug Development : DFDMP has been explored as a precursor for synthesizing fluorinated pharmaceuticals. Its unique properties may enhance metabolic stability and bioavailability of drug candidates .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFDMP, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3,3-Difluoro-2,2-dimethylpentan-1-ol | Longer carbon chain | Studied for enzyme interactions |

| 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol | Additional fluorine atom | Different binding properties |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,3-Difluoro-2,2-dimethylpropan-1-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), OSHA-compliant safety goggles, and lab coats to prevent skin/eye exposure .

- Storage : Store away from strong oxidizers in a cool, ventilated area. Monitor flash point (73.9°C) to avoid ignition risks .

- Decontamination : For spills, use mechanical ventilation and absorbents. Wash contaminated clothing before reuse .

Q. How can researchers characterize the physical and chemical properties of this compound?

- Methodological Answer :

- Key Properties : Measure boiling point (226.6°C), density (0.875 g/cm³), and flash point (73.9°C) using calibrated instruments .

- Spectroscopic Analysis : Employ H/C NMR to confirm structure, FTIR for functional groups (e.g., -OH, C-F stretches), and GC-MS for purity (>95%) .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to detect endothermic peaks (e.g., melting/decomposition) .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound while minimizing impurities?

- Methodological Answer :

- Crystallization : Use solvent mixtures (e.g., water/ethyl acetate) to isolate crystalline intermediates, as demonstrated for structurally similar fluorinated phosphonates .

- Purification : Employ column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to remove isomers like dimethyl-[(3Z)-3-fluoro-2-oxohept-3-en-1-yl]phosphonate .

- Reaction Monitoring : Track progress via GC retention times and F NMR to confirm fluorination efficiency .

Q. How does the stereoelectronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Fluorine’s Electron-Withdrawing Effect : Enhances electrophilicity at adjacent carbons, facilitating SN2 reactions. Compare kinetics with non-fluorinated analogs (e.g., 2,2-dimethylpropan-1-ol) using Hammett plots .

- Stereochemical Control : Use chiral auxiliaries or enzymatic resolution to isolate enantiomers, as shown for (2R)-2-amino-3,3,3-trifluoropropan-1-ol derivatives .

Q. What are the challenges in analyzing biological interactions of this compound, and how can they be addressed?

- Methodological Answer :

- Metabolic Stability : Assess in vitro using liver microsomes and LC-MS to detect metabolites. Fluorine’s metabolic resistance may prolong half-life .

- Receptor Binding : Perform molecular docking simulations (e.g., AutoDock Vina) with fluorinated analogs to predict affinity for targets like GPCRs .

- Toxicity Screening : Use zebrafish embryos or cell viability assays (MTT) to evaluate acute toxicity (e.g., LC50 values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.